molecular formula C10H13NO2S B13820358 N-Acetyl-3-(phenylthio)alanine

N-Acetyl-3-(phenylthio)alanine

Cat. No.: B13820358
M. Wt: 211.28 g/mol
InChI Key: LTBUKAZTCAKADZ-VIFPVBQESA-N
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Description

N-Acetyl-3-(phenylthio)alanine (CAS: 20640-68-0), also known as S-phenylmercapturic acid (PMA), is a sulfur-containing amino acid derivative. Its molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 239.29 g/mol . Structurally, it consists of an alanine backbone modified by an acetylated amino group and a phenylthio (-S-C₆H₅) substituent at the β-carbon. This compound is a metabolite of xenobiotics, particularly aromatic hydrocarbons, and is used as a biomarker in toxicological studies .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

(2R)-2-(methylamino)-3-phenylsulfanylpropanoic acid

InChI

InChI=1S/C10H13NO2S/c1-11-9(10(12)13)7-14-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

LTBUKAZTCAKADZ-VIFPVBQESA-N

Isomeric SMILES

CN[C@@H](CSC1=CC=CC=C1)C(=O)O

Canonical SMILES

CNC(CSC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

S-Benzylmercapturic Acid (BMA)

  • Structure : Features a benzylthio (-S-CH₂C₆H₅) group instead of phenylthio.
  • Molecular Formula: C₁₂H₁₅NO₃S; Molecular Weight: 253.31 g/mol .
  • Key Differences :
    • The benzyl group introduces steric bulk and increased hydrophobicity compared to the phenylthio group.
    • BMA is a metabolite of benzyl chloride exposure, while PMA is linked to benzene derivatives .

N-Acetyl-S-(4-fluorophenyl)-cysteine

  • Structure : Contains a para-fluorophenylthio (-S-C₆H₄F) group.
  • Molecular Formula: C₁₁H₁₂FNO₃S; Molecular Weight: 257.28 g/mol .
  • Key Differences :
    • Fluorine’s electronegativity enhances metabolic stability and resistance to oxidation compared to PMA.
    • Used in studies of fluorinated aromatic compound metabolism .

N-Acetyl-3-((2-chloropropyl)thio)alanine Methyl Ester

  • Structure : Chloropropylthio (-S-CH₂CHClCH₃) substituent and methyl ester.
  • Molecular Formula: C₉H₁₆ClNO₃S; Molecular Weight: 253.77 g/mol .
  • Demonstrated mutagenic activity in Salmonella typhimurium assays, unlike PMA .

N-Acetyl-DL-phenylalanine

  • Structure : Lacks sulfur; features a phenyl (-C₆H₅) group instead of phenylthio.
  • Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.23 g/mol .
  • Key Differences :
    • Absence of sulfur eliminates thioether reactivity (e.g., disulfide bond formation).
    • Primarily used in peptide synthesis and as a chiral building block .

N-Acetyl-S-propylcysteine

  • Structure : Propylthio (-S-CH₂CH₂CH₃) substituent.
  • Molecular Formula: C₈H₁₅NO₃S; Molecular Weight: 205.27 g/mol .
  • Key Differences :
    • Shorter alkyl chain reduces hydrophobicity compared to PMA.
    • A metabolite of 1-bromopropane, indicating divergent metabolic pathways .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Role/Application Toxicity/Metabolism Notes
N-Acetyl-3-(phenylthio)alanine C₁₁H₁₃NO₃S 239.29 Phenylthio (-S-C₆H₅) Biomarker for benzene exposure Non-mutagenic; urinary excretion
S-Benzylmercapturic Acid C₁₂H₁₅NO₃S 253.31 Benzylthio (-S-CH₂C₆H₅) Biomarker for benzyl chloride Higher hydrophobicity
N-Acetyl-S-(4-fluorophenyl)-cysteine C₁₁H₁₂FNO₃S 257.28 4-Fluorophenylthio Fluorinated metabolite studies Enhanced metabolic stability
N-Acetyl-3-((2-chloropropyl)thio)alanine Methyl Ester C₉H₁₆ClNO₃S 253.77 Chloropropylthio + ester Mutagenicity research Mutagenic in Salmonella
N-Acetyl-DL-phenylalanine C₁₁H₁₃NO₃ 207.23 Phenyl (-C₆H₅) Peptide synthesis No sulfur-related reactivity

Research Findings and Implications

  • Metabolic Pathways : PMA and its analogs are primarily glutathione conjugates, but substituents like fluorine or chlorine alter oxidation susceptibility and excretion rates .
  • Toxicity Profiles: Chlorinated derivatives (e.g., 2-chloropropylthio) exhibit mutagenicity, whereas PMA itself is non-mutagenic, highlighting the impact of substituents on safety .
  • Applications : Fluorinated analogs are valuable in tracking metabolic stability, while PMA remains critical in occupational health monitoring .

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